Pasireotide ditrifluoroacetate is a synthetic compound derived from somatostatin, a peptide hormone that regulates various physiological processes. It is classified as a somatostatin analog, specifically designed to bind to somatostatin receptors, particularly subtype 2, with high affinity. This compound is primarily researched for its potential therapeutic applications in treating conditions such as acromegaly and neuroendocrine tumors.
Pasireotide ditrifluoroacetate is synthesized from natural somatostatin through modifications that enhance its receptor binding and biological activity. It belongs to the class of cyclic peptides and is characterized by the presence of a trifluoroacetate group, which improves its pharmacokinetic properties. The compound's structure allows it to interact effectively with somatostatin receptors, making it a valuable candidate in peptide-based therapies.
The synthesis of Pasireotide ditrifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain while attached to a solid resin support. Key steps include:
The synthesis process can yield varying purities and yields depending on the specific conditions used, such as solvent choice and reaction times. High-performance liquid chromatography (HPLC) is typically employed to purify the final product and confirm its identity through mass spectrometry.
Pasireotide ditrifluoroacetate has a complex molecular structure that includes multiple amino acid residues arranged in a cyclic conformation. The presence of the trifluoroacetate moiety enhances its solubility and stability in biological systems.
The molecular formula of Pasireotide ditrifluoroacetate can be represented as CHFNOS. Its molecular weight is approximately 585.7 g/mol. The compound exhibits specific stereochemistry that is crucial for its biological activity, particularly in receptor binding.
Pasireotide ditrifluoroacetate undergoes various chemical reactions typical of peptide compounds, including hydrolysis under acidic or basic conditions and oxidation reactions that can affect its disulfide bonds.
The stability of Pasireotide ditrifluoroacetate can be influenced by environmental factors such as pH and temperature. Careful control of these conditions is essential during both synthesis and storage to maintain its integrity and efficacy.
Pasireotide ditrifluoroacetate functions primarily as an agonist at somatostatin receptors, particularly subtype 2. Upon binding to these receptors, it mimics the action of natural somatostatin, leading to:
Data from clinical studies indicate that Pasireotide can significantly reduce levels of insulin-like growth factor 1 (IGF-1), which is often elevated in acromegaly patients .
Pasireotide ditrifluoroacetate appears as a white to off-white powder. It is soluble in water and organic solvents like dimethyl sulfoxide but has limited solubility in non-polar solvents.
Relevant data include:
Pasireotide ditrifluoroacetate has several scientific uses, particularly in clinical settings:
Pasireotide ditrifluoroacetate is the trifluoroacetic acid (TFA) salt form of pasireotide, a synthetic cyclohexapeptide with the systematic name (3S,6R,9S,12R,15S,19R,20aS)-6-((1H-indol-3-yl)methyl)-9-(4-aminobutyl)-15-benzyl-12-(4-(benzyloxy)benzyl)-1,4,7,10,13,16-hexaoxo-3-phenyl-1,2,3,4,7,8,9,10,13,14,15,16,19,20a-tetradecahydropyrrolo[1,2-a][1,4,7,10,13,16]hexaazacyclooctadecin-19-yl 2-aminoethylcarbamate bis(2,2,2-trifluoroacetate) [4] [8]. Its molecular formula is C₅₈H₆₆N₁₀O₉·2C₂HF₃O₂, with a molecular weight of 1,275.25 g/mol [2] [4]. The peptide backbone consists of six amino acids arranged in a cyclic configuration: phenylglycine (Phg), L-lysine (Lys), D-tryptophan (D-Trp), L-phenylalanine (Phe), L-tyrosine (Tyr), and 4-aminobutylcarbamoyl-4-hydroxyproline (a modified proline derivative) [1] [8]. The TFA counterions neutralize the two basic sites (lysine side chain and N-terminal) of the peptide, enhancing solubility and crystallinity. Mass spectrometry (MS) analysis shows a characteristic doubly charged protonated ion at m/z 524 [M+2H]²⁺, with fragmentation yielding a prominent product ion at m/z 472 due to loss of benzyl alcohol [6].
The cyclic hexapeptide core is synthesized via a "3 + 2 + 1" fragment condensation strategy in liquid-phase synthesis [1]. This approach minimizes steric hindrance during cyclization by strategically forming the peptide bond between Pro1 and Phe6 [1] [3]. The synthesis involves three key protected fragments:
Coupling is achieved using N,O-bis(trimethylsilyl)acetamide (BSA) with N-hydroxysuccinimide (NHS) esters under mild conditions. This method eliminates the need for additional acid/base catalysts, and byproducts are removed via aqueous washes, avoiding chromatographic purification [1]. Cyclization occurs after assembling the linear hexapeptide, with ring closure optimized at the Pro1-Phe6 site to minimize epimerization [3].
Table 1: Key Fragments in Pasireotide Synthesis
Fragment | Sequence | Protecting Groups | Role in Synthesis |
---|---|---|---|
B | Fmoc-Phg-Lys(Boc)-Trp | Fmoc, Boc | Central tripeptide unit |
C | Boc-Tyr-Phe-OMe | Boc, methyl ester | C-terminal dipeptide |
D | Fmoc-Hyp(CO-NH-CH₂-CH₂-NHBoc)-OH | Fmoc, Boc | N-terminal modified proline |
The TFA counterion is integrated during the final purification and salt formation steps. After cyclization and global deprotection, crude pasireotide is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a TFA-containing mobile phase (e.g., 0.05–0.1% TFA in water/acetonitrile) [3] [6]. The TFA anions displace other counterions (e.g., acetate) and bind to protonated amines. Key parameters for optimal TFA integration include:
The ditrifluoroacetate form enhances aqueous solubility (>100 mg/mL in DMSO) and ensures batch-to-batch consistency in pharmacological studies [2] [4].
Liquid-phase synthesis offers advantages for industrial-scale production, with an overall yield of 15% reported for the optimized 3 + 2 + 1 strategy [1]. Critical innovations enabling scalability include:
Table 2: Optimization of Coupling Reactions in Liquid-Phase Synthesis
Reaction | Optimal Conditions | Yield | Key Improvement |
---|---|---|---|
Fragment B synthesis | BSA/AA/NHS ester = 2.1/1.2/1.0 in CH₂Cl₂ | 82–85% | No acid/base; water-washable byproducts |
Fragment C synthesis | TEA in CH₂Cl₂ | 94% | Minimal racemization |
Fragment D synthesis | Fmoc-OSu with Na₂CO₃ | 94% | High-yield protection |
Macrocyclization | TBTU/4-methylmorpholine in DMF | 85% | Low epimerization risk |
Both solid-phase peptide synthesis (SPPS) and liquid-phase synthesis are employed for pasireotide, with distinct trade-offs:
Solid-Phase Synthesis (SPPS):
Solution-Phase Synthesis:
SPPS excels in producing small-scale, high-purity material for clinical trials, while liquid-phase is preferred for metric-ton production. Hybrid approaches (e.g., fragment coupling on resin) combine advantages, enabling purity >99% with reduced purification burden [3].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4